双(4-乙烯基硫代苯基)硫化物

描述

Synthesis Analysis

The synthesis of organopolysulfides, such as 1,4-bis(diphenylphosphanyl)tetrasulfide, involves electrochemical oxidation methods that could potentially be adapted for the synthesis of Bis(4-vinylthiophenyl)sulfide . Additionally, the synthesis of bis[3-(triethoxysilyl)propyl]tetrasulfide as a liquid sulfur-transferring agent indicates the possibility of synthesizing liquid sulfur compounds that could be related to Bis(4-vinylthiophenyl)sulfide .

Molecular Structure Analysis

The molecular structures of sulfur-nitrogen compounds, such as bis((trifluoromethyl)sulfonyl)amine, and their extensive electron delocalization, provide a basis for understanding the molecular structure of Bis(4-vinylthiophenyl)sulfide, which may also exhibit delocalization due to its vinyl groups .

Chemical Reactions Analysis

The electropolymerization behavior of bis(thiophene) sulfides and the generation of heteroaromatic poly(p-phenylene sulfide) analogs suggest that Bis(4-vinylthiophenyl)sulfide could potentially undergo similar polymerization reactions to form polymeric materials .

Physical and Chemical Properties Analysis

The interfacial polycondensation of bis(4-mercaptophenyl)sulphone with various dichlorides to form new polythioesters provides insights into the reactivity of sulfur compounds and their potential to form high-performance materials with desirable physical and chemical properties . The thermal stability of these polythioesters, as indicated by their decomposition temperatures, could be relevant to the properties of Bis(4-vinylthiophenyl)sulfide .

Relevant Case Studies

The synthesis of poly(oxovinyl sulfide)s by vinylogous nucleophilic substitution polymerizations , and the tandem reactions mediated 3+2-self annulation of bis(aroylmethyl) sulfides , are relevant case studies that demonstrate the reactivity of vinyl and aryl sulfides in forming complex structures. These studies could be extrapolated to understand the behavior of Bis(4-vinylthiophenyl)sulfide in similar reactions.

科学研究应用

光环加成

双(4-乙烯基苯甲基)硫化物已用于合成含硫的环丁环戊烷,通过苯甲酮敏化的分子内光环加成,表明其在复杂有机化合物形成中的作用 (Mizuno、Nakanishi 和 Otsuji,1992)。

电聚合行为

对双(噻吩)硫化物(包括双(4-乙烯基硫代苯基)硫化物)的研究揭示了它们在聚合物的合成和电化学研究中的重要性。这些化合物的电聚合行为可以导致形成具有不同电子和电化学性质的聚(低聚噻吩硫化物) (Chahma、Myles 和 Hicks,2005)。

二吡咯的合成

双(4-乙烯基硫代苯基)硫化物也参与二吡咯的合成,二吡咯有望用于制造新型导电聚合物并研究二苯亚杂原子部分对导电性的影响 (Vasil’tsov 等,2005)。

晶体结构分析

双(4-巯基苯基)硫化物(聚(1,4-亚苯基硫化物)的模型化合物)的分子和晶体结构已经确定,突出了其在理解含硫聚合物的结构特性中的作用 (Garbarczyk,1986)。

微陨石的模拟物

聚吡咯已沉积在富含硫的聚[双(4-乙烯基硫代苯基)硫化物]胶乳颗粒上,创造了硫基微陨石的合成模拟物。这突出了其在创建地外物质模型方面的潜力 (Fujii 等,2006)。

加氢脱硫催化剂活化

双(4-乙烯基硫代苯基)硫化物衍生物已被探索作为加氢脱硫催化剂的新型硫化剂,强调了它们在提高二苯并噻吩转化等过程效率中的作用 (Yamada 等,2001)。

醇的氧化

使用包括双(4-乙烯基硫代苯基)硫化物衍生物在内的亚砜作为氧化剂的氧铼配合物,已有效地将醇氧化为醛和酮,展示了其在有机合成中的效用 (Sousa 等,2013)。

安全和危害

作用机制

Mode of Action

It is often used as a reagent in organic synthesis , suggesting that it may interact with various molecules to facilitate chemical reactions.

Result of Action

Its unique structure suggests potential applications in material science, chemical sensors, and organic optoelectronic devices .

属性

IUPAC Name |

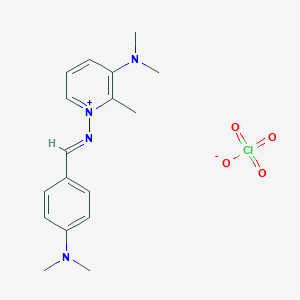

1-ethenylsulfanyl-4-(4-ethenylsulfanylphenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14S3/c1-3-17-13-5-9-15(10-6-13)19-16-11-7-14(8-12-16)18-4-2/h3-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUQHXQTTKKFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CSC1=CC=C(C=C1)SC2=CC=C(C=C2)SC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-vinylthiophenyl)sulfide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using Bis(4-vinylthiophenyl)sulfide in simulating hypervelocity impacts of micrometeoroids?

A: Bis(4-vinylthiophenyl)sulfide, often polymerized into poly[bis(4-vinylthiophenyl)sulfide] (PMPV), serves as a valuable material in simulating micrometeoroid impacts for several reasons [, ]:

- High Sulfur Content: PMPV mimics the sulfur-rich composition believed to be present in certain types of micrometeoroids, particularly those originating from comets [].

- Formation of Micrograins: PMPV can be synthesized into submicron-sized latex particles, replicating the size range of actual micrometeoroids [, ].

- Conductivity Enhancement: Coating PMPV particles with conductive polymers like polypyrrole allows for their acceleration to hypervelocities using instruments like the Heidelberg Dust Accelerator [, ]. This enables researchers to study impact dynamics under controlled laboratory conditions.

Q2: How does the analysis of impact plasma contribute to our understanding of micrometeoroid composition?

A: When particles of PMPV, particularly those coated with a conductive layer, impact a target at hypervelocities, they generate a plasma plume. Analyzing this plasma using time-of-flight mass spectrometry (TOF-MS) provides valuable insights into the projectile's composition []:

- Spectral Analysis: By analyzing the mass-to-charge ratio of these ions, researchers can identify the presence of specific elements and even infer the structure of the original molecules []. This is particularly relevant for identifying both aliphatic and aromatic organic compounds within simulated micrometeoroids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

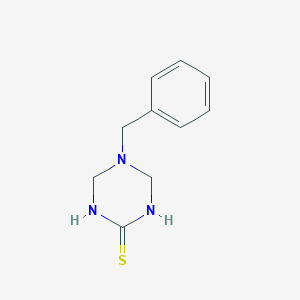

![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)

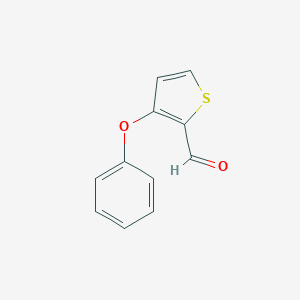

![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)

![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)